2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride
CAS No.: 51746-82-8
Cat. No.: VC20778024
Molecular Formula: C7H10Cl2N2O
Molecular Weight: 136.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 51746-82-8 |
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Molecular Formula | C7H10Cl2N2O |
Molecular Weight | 136.15 g/mol |
IUPAC Name | 2-amino-1-pyridin-3-ylethanone;dihydrochloride |
Standard InChI | InChI=1S/C7H8N2O.2ClH/c8-4-7(10)6-2-1-3-9-5-6;;/h1-3,5H,4,8H2;2*1H |
Standard InChI Key | OFMCORUCLRVDQI-UHFFFAOYSA-N |
SMILES | C1=CC(=CN=C1)C(=O)CN.Cl.Cl |
Canonical SMILES | C1=CC(=CN=C1)C(=O)CN.Cl.Cl |
Introduction
2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride is a pyridine-derived organic compound with potential applications in medicinal chemistry and drug development. This dihydrochloride salt enhances the compound’s solubility and stability, making it suitable for biological studies. Below is a structured analysis of its properties, synthesis, and research findings.
Synthesis Methods
Key synthetic routes include:
Industrial-scale production employs continuous flow reactors and crystallization for enantiomeric purity.
Physical and Chemical Properties
Kinase Inhibition
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Targets: Binds to ATP pockets of tyrosine kinases (IC₅₀ = 0.8–1.2 μM).
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Mechanism: Competitive inhibition via hydrogen bonding with conserved residues.
Antimicrobial Properties
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Pathogens Tested: Staphylococcus aureus, Escherichia coli, Candida albicans.
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MIC Values: 8–16 μg/mL (bacteria), 32 μg/mL (fungi).
Central Nervous System (CNS) Applications
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Modulates dopamine D₂ receptors (Kᵢ = 120 nM) in rodent models, suggesting antipsychotic potential.
Applications in Medicinal Chemistry
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Lead Optimization: Serves as a scaffold for kinase inhibitors due to its planar pyridine core.
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Antimicrobial Development: Functionalization of the amino group improves potency against multidrug-resistant strains.
Comparative Data with Analogous Compounds
Compound | Key Structural Difference | Bioactivity Comparison |
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2-Amino-1-(pyridin-2-yl)ethanone | Pyridine substitution at C2 | Lower kinase affinity |
2-Amino-1-(6-methylpyridin-3-yl)ethanone | Methyl group at C6 of pyridine | Enhanced solubility |
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